Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
Description
Chemical Identity and Significance in Organofluorine Chemistry
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate stands as a landmark compound in the field of organofluorine chemistry, distinguished by its exceptional ability to introduce trifluoromethyl groups into organic substrates with remarkable efficiency and selectivity. The compound's molecular formula of C₃H₃F₃O₄S and molecular weight of 192.11 g/mol reflect its compact yet highly functional structure, which incorporates both fluorosulfonyl and difluoroacetate moieties within a single molecular framework. This unique combination of functional groups endows the reagent with multiple reaction pathways, allowing it to serve simultaneously as a source of trifluoromethyl radicals, difluorocarbene intermediates, and carbomethoxydifluoromethyl groups depending on the specific reaction conditions employed.
The significance of this compound in organofluorine chemistry cannot be overstated, as it addresses fundamental challenges associated with the selective introduction of fluorine-containing substituents into organic molecules. The compound's ability to function under relatively mild conditions while maintaining excellent chemoselectivity has made it particularly valuable for late-stage functionalization of complex molecular architectures. Furthermore, its commercial availability and relatively straightforward handling characteristics have democratized access to advanced fluorination chemistry, enabling researchers across diverse disciplines to incorporate fluorinated motifs into their synthetic targets.
The reagent's impact extends beyond academic research into industrial applications, where its use in the synthesis of fluorinated pharmaceuticals and agrochemicals has proven economically significant. The compound's versatility in generating different fluorinated products from the same starting material represents a significant advance in synthetic efficiency, reducing the need for multiple specialized reagents and simplifying synthetic protocols. This operational simplicity, combined with its broad substrate scope, has established this compound as a cornerstone reagent in modern organofluorine chemistry.
Historical Development and Discovery
The development of this compound represents a pivotal moment in the evolution of organofluorine chemistry, with its origins tracing back to the pioneering work of Professor Qing-Yun Chen and his colleagues at the Shanghai Institute of Organic Chemistry, Chinese Academy of Sciences, in 1989. This groundbreaking discovery emerged from systematic investigations into the development of efficient trifluoromethylating agents that could overcome the limitations of existing fluorination methodologies, which often required harsh conditions, expensive reagents, or specialized equipment.
The historical context surrounding the development of Chen's reagent reflects the broader challenges facing organofluorine chemistry in the late 1980s, when the field was constrained by the limited availability of practical fluorinating agents. Prior to this development, trifluoromethylation reactions typically relied on highly reactive and often hazardous reagents such as trifluoromethyl iodide or gaseous fluorine sources, which presented significant safety and handling challenges that limited their widespread adoption. The need for more user-friendly and operationally simple fluorinating agents became increasingly apparent as the pharmaceutical and agrochemical industries recognized the profound impact that fluorine substitution could have on molecular properties.
Chen's innovative approach involved the design of a stable, crystalline solid that could serve as a masked source of trifluoromethyl groups, releasing them under controlled conditions in the presence of appropriate activating agents. The successful development of this compound represented a significant departure from previous strategies, offering a reagent that combined operational simplicity with exceptional reactivity and selectivity. The compound's stability under ambient conditions, coupled with its ability to participate in diverse reaction manifolds, established new paradigms for fluorination chemistry that continue to influence synthetic methodology development today.
The recognition of this reagent's significance led to its widespread adoption throughout the global organofluorine chemistry community, earning it the designation as Chen's reagent in honor of its discoverer. This nomenclature reflects not only the compound's origins but also its status as perhaps the first well-recognized and widely used trifluoromethylation reagent to originate from China, highlighting the increasingly global nature of chemical innovation.
Structural Characteristics and Molecular Framework
The molecular architecture of this compound exhibits a sophisticated arrangement of functional groups that enables its remarkable reactivity and versatility in organofluorine synthesis. The compound's structure features a central carbon atom bearing two fluorine substituents, creating a difluoromethylene unit that serves as a key reactive center for various transformation pathways. This carbon center is additionally substituted with a fluorosulfonyl group (fluorosulfonyldifluoro-) and connected to a methyl acetate moiety, resulting in the complete molecular formula C₃H₃F₃O₄S.
The spatial arrangement of these functional groups creates multiple sites for potential chemical reactivity, with the fluorosulfonyl group serving as an excellent leaving group that facilitates the generation of reactive intermediates under appropriate conditions. The electron-withdrawing nature of the multiple fluorine atoms significantly influences the compound's electronic properties, stabilizing carbanionic intermediates while simultaneously activating the molecule toward nucleophilic attack. This electronic structure is crucial for the compound's ability to undergo selective transformations that generate trifluoromethyl radicals or difluorocarbene species.
Table 1: Structural and Physical Properties of this compound
The compound's three-dimensional structure reveals important insights into its reactivity patterns, with computational studies suggesting that the fluorosulfonyl group adopts a conformation that minimizes steric interactions while maximizing orbital overlap for efficient bond formation and cleavage processes. The methyl ester functionality provides additional stabilization through conjugation with the adjacent electron-deficient carbon center, while also serving as a potential site for further chemical modification in complex synthetic sequences.
The molecular framework's inherent stability under normal storage conditions, combined with its ability to undergo controlled decomposition under specific reaction conditions, represents a carefully balanced design that maximizes synthetic utility while minimizing handling challenges. This structural optimization has been crucial to the compound's widespread adoption and continued utility in diverse synthetic applications.
Position within Modern Fluorination Reagent Classification
This compound occupies a unique and prominent position within the contemporary landscape of fluorination reagents, representing a distinct class of multifunctional organofluorine compounds that bridge traditional trifluoromethylating agents and modern difluorocarbene precursors. The compound's classification as both a radical trifluoromethylating agent and a difluorocarbene source distinguishes it from more specialized reagents that typically function through a single mechanistic pathway. This dual functionality places it among an elite group of versatile fluorinating agents that can adapt to diverse synthetic challenges through appropriate choice of reaction conditions.
Within the broader context of fluorination reagent development, this compound represents a significant advance over earlier generations of fluorinating agents that often suffered from limitations related to stability, selectivity, or operational complexity. The compound's position as a second-generation fluorinating reagent reflects its improved safety profile and operational convenience compared to highly reactive first-generation reagents such as elemental fluorine or hypofluorites, while maintaining excellent reactivity characteristics that rival or exceed those of contemporary alternatives.
The reagent's classification within modern organofluorine chemistry is further enhanced by its compatibility with emerging synthetic methodologies, including photoredox catalysis and transition metal-catalyzed cross-coupling reactions. This adaptability to new reaction paradigms ensures its continued relevance as synthetic methodology continues to evolve. The compound's ability to participate in visible light-promoted reactions represents a particularly significant development, as it enables the use of mild, environmentally benign conditions for complex fluorination transformations.
Table 2: Classification and Comparative Analysis of Fluorination Reagent Categories
| Reagent Class | Representative Examples | Key Advantages | Operational Characteristics |
|---|---|---|---|
| Classical Difluorocarbene Sources | Sodium chlorodifluoroacetate | High reactivity | Requires harsh conditions |
| Silyl-based Precursors | Trimethylsilyl fluorosulfonyldifluoroacetate | Mild conditions | Moisture sensitive |
| Chen's Reagent Class | This compound | Versatile functionality | Stable, commercially available |
| Modern Photoredox Reagents | Various N-fluoro compounds | Light activation | Specialized equipment required |
The strategic importance of this compound within modern fluorination chemistry is further evidenced by its influence on the design of related reagents and methodologies. Its success has inspired the development of analogous compounds with modified substituents, leading to a family of related fluorinating agents that extend the scope and applicability of Chen's original discovery. This generational impact on reagent design underscores the compound's foundational role in advancing organofluorine chemistry and its continuing influence on contemporary synthetic methodology development.
Properties
IUPAC Name |
methyl 2,2-difluoro-2-fluorosulfonylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O4S/c1-10-2(7)3(4,5)11(6,8)9/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJCAQADCPTHKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(F)(F)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338209 | |
| Record name | Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680-15-9 | |
| Record name | Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 2,2-DIFLUORO-2-(FLUOROSULFONYL)ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Sulfonation of Methyl Difluoroacetate
The most widely reported method involves sulfonation of methyl 2,2-difluoroacetate using fluorosulfonyl chloride (FSO₂Cl). In a representative procedure, methyl difluoroacetate (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen at 0°C. FSO₂Cl (1.2 equiv) is added dropwise, followed by triethylamine (TEA, 2.0 equiv) to neutralize HCl byproducts. The reaction proceeds at room temperature for 12 hours, yielding MDFA after aqueous workup and vacuum distillation (85% yield).
Key Variables :
-
Temperature : Reactions initiated at 0°C minimize side reactions like ester hydrolysis.
-
Solvent : Polar aprotic solvents (e.g., DCM, THF) enhance reagent solubility without participating in nucleophilic substitution.
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| FSO₂Cl Equivalents | 1.2 | Maximizes conversion |
| TEA Equivalents | 2.0 | Prevents acid degradation |
| Reaction Time | 12 h | Balances completion vs. side products |
Acid-Catalyzed Esterification of 2,2-Difluoro-2-(Fluorosulfonyl)Acetic Acid
An alternative route begins with 2,2-difluoro-2-(fluorosulfonyl)acetic acid, which is esterified with methanol under acidic conditions. Concentrated sulfuric acid (0.5 equiv) catalyzes the reaction at reflux (65°C) for 6 hours, achieving 78% yield. This method avoids handling FSO₂Cl but requires stringent drying to prevent hydrolysis of the fluorosulfonyl group.
Mechanistic Insight :
Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by methanol. The fluorosulfonyl group’s electron-withdrawing nature accelerates esterification but complicates purification due to hygroscopicity.
Halogen Exchange Reactions
Methyl 2,2-difluoro-2-chloroacetate undergoes halogen exchange with potassium fluoride (KF) in the presence of sulfur dioxide (SO₂) at 100°C. This two-step process first generates the sulfite intermediate, which is fluorinated using SO₂F₂ gas. While less common, this approach offers a pathway when FSO₂Cl is unavailable (65% yield).
Reaction Scheme :
Optimization of Reaction Conditions
Solvent Effects
Non-polar solvents (e.g., toluene) reduce hydrolysis but slow reaction kinetics. DCM strikes a balance between solubility and reactivity, as evidenced by NMR monitoring.
Catalytic Additives
Boron trifluoride etherate (BF₃·OEt₂) enhances sulfonation efficiency by coordinating to carbonyl oxygen, increasing electrophilicity. Yields improve to 89% with 0.1 equiv BF₃.
Temperature Gradients
A stepwise temperature profile (0°C → 25°C over 2 h) minimizes exothermic side reactions while ensuring complete conversion. Isothermal conditions at 0°C result in incomplete FSO₂Cl consumption.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Microreactor systems enable precise control over exothermic sulfonation steps, reducing thermal degradation. Pilot-scale trials demonstrate 92% yield at 10 kg/day throughput.
Purification Challenges
Distillation under reduced pressure (10 mmHg, 80°C) separates MDFA (bp 112°C) from methyl difluoroacetate (bp 68°C). Silica gel chromatography is avoided industrially due to scalability issues.
Purity Standards :
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NMR : δ¹⁹F NMR should show singlets at −72.4 ppm (SO₂F) and −110.2 ppm (CF₂).
-
HPLC : >99% purity required for synthetic applications.
Comparative Analysis of Methodologies
| Method | Yield (%) | Scalability | Safety Concerns |
|---|---|---|---|
| Direct Sulfonation | 85 | High | FSO₂Cl toxicity |
| Acid Esterification | 78 | Moderate | Corrosive acids |
| Halogen Exchange | 65 | Low | SO₂F₂ handling |
Trade-offs : Direct sulfonation offers the best yield and scalability but requires rigorous safety protocols for FSO₂Cl. Acid esterification is safer but less efficient .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate undergoes various types of reactions, including:
Trifluoromethylation: It acts as a reagent for the trifluoromethylation of alkyl halides.
Perfluoroalkylation: It is used for the perfluoroalkylation of aryl iodides and bromides
Common Reagents and Conditions:
Trifluoromethylation: Common reagents include alkyl halides, and the reaction is typically carried out under anhydrous conditions with a suitable base.
Perfluoroalkylation: Aryl iodides and bromides are common substrates, and the reaction often requires the presence of a copper catalyst
Major Products:
Trifluoromethylation: The major products are trifluoromethylated alkyl compounds.
Perfluoroalkylation: The major products are perfluoroalkylated aryl compounds
Scientific Research Applications
Applications in Synthetic Chemistry
1. Trifluoromethylation of Alkyl Halides
MDFA is primarily utilized as a reagent for the trifluoromethylation of alkyl halides. This reaction allows for the introduction of trifluoromethyl groups into organic molecules, which can significantly enhance their biological activity and chemical properties. The trifluoromethylation process typically involves the reaction of MDFA with alkyl halides under suitable conditions to yield trifluoromethylated products .
2. Perfluoroalkylation of Aryl Iodides and Bromides
In addition to its use in trifluoromethylation, MDFA serves as a reagent for perfluoroalkylation reactions involving aryl iodides and bromides. This application is particularly valuable in the synthesis of fluorinated compounds that exhibit unique properties due to the presence of fluorine atoms .
3. Source of Difluorocarbene
MDFA is recognized as an efficient source of difluorocarbene, a reactive intermediate used in various chemical transformations. Under specific conditions (high concentration and temperature), MDFA generates difluorocarbene that can react with alkenes to form difluorocyclopropanes. For instance, when reacting with n-butyl acrylate, yields of up to 76% of difluorocyclopropane products have been reported .
Case Study 1: Difluorocyclopropane Synthesis
In a study examining the reactivity of MDFA as a difluorocarbene source, researchers reported that using only two equivalents of MDFA with n-butyl acrylate led to a significant yield (76%) of difluorocyclopropane after two days at elevated temperatures. This demonstrates the efficiency of MDFA in generating difluorinated products under mild conditions .
Case Study 2: Ylide Formation
Another notable application involves the formation of difluoromethylene triphenylphosphonium ylide from the reaction of difluorocarbene generated by MDFA with triphenylphosphine. This ylide can subsequently react with aldehydes and ketones to produce 1,1-difluoroalkenes. The weak binding observed between difluorocarbene and triphenylphosphine suggests that this reaction can proceed efficiently under appropriate conditions .
Summary Table of Applications
| Application | Description | Yield/Outcome |
|---|---|---|
| Trifluoromethylation | Introduction of trifluoromethyl groups into organic molecules | Varies based on substrate |
| Perfluoroalkylation | Fluorination of aryl iodides and bromides | Produces fluorinated compounds |
| Difluorocarbene Generation | Source for generating reactive difluorocarbene | Up to 76% yield in specific cases |
| Ylide Formation | Reaction with triphenylphosphine to form ylide | Efficient formation of difluoroalkenes |
Mechanism of Action
The mechanism by which methyl 2,2-difluoro-2-(fluorosulfonyl)acetate exerts its effects involves the generation of difluorocarbene intermediates. These intermediates are highly reactive and can insert into various chemical bonds, facilitating the formation of trifluoromethyl and perfluoroalkyl groups. The molecular targets and pathways involved depend on the specific reaction and substrates used .
Comparison with Similar Compounds
Trimethylsilyl 2,2-Difluoro-2-(Fluorosulfonyl)Acetate (TFDA)
Structural and Reactivity Comparison
- Structure : TFDA replaces MDFA’s methyl ester group with a trimethylsilyl (TMS) group. This modification enhances thermal stability but introduces sensitivity to moisture and nucleophiles .
- Reactivity : Both MDFA and TFDA generate CF₂ via decarboxylation. Under comparable conditions (e.g., 2 equivalents of reagent, 100–120°C), MDFA achieves similar yields to TFDA in cyclopropanation reactions. For example, MDFA produced a 76% yield of difluorocyclopropane from n-butyl acrylate after 48 hours, matching TFDA’s performance .
- Handling : MDFA avoids the challenges of TMS group removal post-reaction, simplifying purification .
Table 1: MDFA vs. TFDA in Cyclopropanation
Sodium Trifluoroacetate (CF₃CO₂Na)
Mechanistic and Practical Differences
- CF₂ Generation : Sodium trifluoroacetate requires transition-metal catalysts (e.g., CuI) to decompose into CF₂, limiting its utility in metal-sensitive reactions . In contrast, MDFA generates CF₂ thermally without catalysts .
- Substrate Scope : MDFA outperforms CF₃CO₂Na in reactions with electron-deficient alkenes. For example, CF₃CO₂Na fails to cyclopropanate unreactive substrates like n-butyl acrylate, whereas MDFA achieves high yields .
Table 2: MDFA vs. Sodium Trifluoroacetate
Bromodifluoroacetate Salts (BrCF₂CO₂Li/Na)
Emerging Alternatives
- Bromodifluoroacetate salts, such as BrCF₂CO₂Li, are gaining attention due to their ease of handling and metal-free CF₂ generation. However, they require strong bases (e.g., KHMDS) and exhibit slower reaction kinetics compared to MDFA .
Biological Activity
Overview
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) is a synthetic compound notable for its unique structural features and potential applications in organic chemistry and medicinal chemistry. Its molecular formula is with a molecular weight of 192.11 g/mol. MDFA has garnered attention for its biological activity, particularly as a source of difluorocarbene, which has implications in various chemical reactions and potential therapeutic applications.
- Molecular Formula :
- Molecular Weight : 192.11 g/mol
- CAS Number : 680-15-9
- Assay Purity : ≥ 93% (NMR)
Biological Activity
MDFA exhibits significant biological activity primarily through its ability to generate difluorocarbene under specific conditions, such as high concentration and temperature. This property allows it to participate in various chemical transformations that are valuable in synthetic organic chemistry.
Carbene Reactivity
MDFA acts as an efficient source of difluorocarbene, comparable to trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA). For instance, in reactions involving n-butyl acrylate, MDFA yielded a difluorocyclopropane product with a notable efficiency of 76% after two days . This demonstrates its utility in synthesizing complex fluorinated compounds.
Applications in Research
MDFA has been explored for its potential applications in various fields:
- Organic Synthesis : It serves as a reagent for the trifluoromethylation of alkyl halides and perfluoroalkylation of aryl iodides and bromides .
- Material Science : Research indicates that MDFA can improve the performance of lithium-ion batteries, particularly in enhancing the properties of LiCoO₂/graphite pouch cells .
- Medicinal Chemistry : The compound's reactivity profile suggests potential applications in developing pharmaceuticals, especially those requiring fluorinated motifs for enhanced biological activity .
Case Studies and Research Findings
Several studies have highlighted the biological activity and synthetic utility of MDFA:
- Difluoromethylene Ylide Generation : A study demonstrated the use of MDFA to generate difluoromethylene triphenylphosphonium ylide in situ, showcasing its versatility as a difluorocarbene source .
- Antimalarial Research : The incorporation of fluorinated compounds like MDFA into drug development has shown promise against malaria parasites by targeting specific metabolic pathways .
Comparative Analysis with Other Compounds
The following table summarizes key differences between MDFA and other related compounds:
| Compound Name | Source of Difluorocarbene | Reaction Yield (%) | Applications |
|---|---|---|---|
| This compound (MDFA) | Yes | 76% (with n-butyl acrylate) | Organic synthesis, battery technology |
| Trimethylsilyl 2,2-Difluoro-2-(Fluorosulfonyl)Acetate (TFDA) | Yes | Varies | Organic synthesis |
| Difluorodiazirine | Yes | Not specified | Organic synthesis |
Q & A
Q. What are the standard synthetic protocols for using Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) in trifluoromethylation reactions?
MDFA is widely employed as a trifluoromethylating agent for alkyl halides and aryl iodides/bromides. A typical protocol involves:
- Reaction Setup : Mix MDFA with substrates (e.g., aryl halides) in polar aprotic solvents like DMF or DMPU under inert atmospheres.
- Catalysis : Use Cu(I) salts (e.g., CuI) to facilitate electron transfer, enabling CF₃ group transfer. For example, in PET imaging ligand synthesis, CuI and DMPU are critical for coupling MDFA with iodinated intermediates .
- Temperature : Reactions often proceed at elevated temperatures (100–150°C), particularly in microwave-assisted systems .
- Workup : Quench with aqueous solutions (e.g., NaHCO₃) to neutralize acidic byproducts.
Q. What safety precautions are critical when handling MDFA?
MDFA is corrosive (H314) and flammable (H226). Key precautions include:
- Storage : Keep in airtight containers at ambient temperatures, away from bases and oxidizers .
- Personal Protection : Use nitrile gloves, face shields, and fume hoods to avoid skin/eye contact and inhalation .
- Spill Management : Neutralize spills with inert absorbents (e.g., sand) and avoid water, which may exacerbate reactivity .
Q. How does MDFA’s reactivity compare to other difluorocarbene precursors (e.g., TFDA or BrCF₂CO₂Li)?
MDFA generates difluorocarbene (CF₂) via thermal decomposition, competing with reagents like TFDA (trimethylsilyl variant) and bromodifluoroacetate salts. Key distinctions:
- Reactivity Profile : MDFA requires higher temperatures (≥100°C) for CF₂ release compared to TFDA, which reacts under milder conditions with NaF .
- Byproduct Management : MDFA produces SO₂ and CO₂, necessitating efficient gas scrubbing, whereas BrCF₂CO₂Li avoids sulfur byproducts but requires metal catalysts .
Advanced Research Questions
Q. What strategies optimize difluorocarbene generation from MDFA under mild conditions?
Recent advances focus on organocatalytic systems to replace traditional inorganic catalysts (e.g., NaF):
- Organic Fluorides : Tetrabutylammonium fluoride (TBAF) lowers activation energy, enabling CF₂ generation at 60–80°C .
- Solvent Engineering : Using DMPU or diglyme enhances reaction efficiency by stabilizing intermediates and reducing side reactions .
- Microwave Assistance : Short, high-temperature pulses (150°C, 15 min) improve yield in cyclopropanation reactions .
Q. How can researchers address competing decomposition pathways in MDFA-mediated cyclopropanation?
Decomposition (e.g., SO₂ release) is a major challenge in electron-rich systems. Mitigation strategies include:
- Substrate Design : Replace allyl acetates with stabilized alkenoates (e.g., cinnamyl derivatives) to reduce carbene dimerization .
- Additive Screening : Hexafluoroisopropanol (HFIP) suppresses side reactions by hydrogen-bonding with reactive intermediates .
- Real-Time Monitoring : In situ FTIR or GC-MS tracks CF₂ concentration, enabling dynamic adjustment of reaction parameters .
Q. What computational methods predict MDFA’s reactivity in novel fluorination reactions?
- DFT Calculations : Modeling MDFA’s decomposition pathway (e.g., transition states for SO₂/CO₂ release) identifies optimal conditions for CF₂ transfer .
- Machine Learning : Training datasets on fluorination yields (substrate + catalyst + solvent) predict viable reaction routes .
- Solvent Parameter Analysis : Hansen solubility parameters correlate solvent choice with MDFA’s stability, reducing premature decomposition .
Methodological Challenges and Data Contradictions
- Contradiction in Cyclopropanation Efficiency : reports decomposition of electron-rich alkenes with MDFA, while highlights successful cyclopropanation using stabilized substrates. Resolution lies in substrate pre-functionalization (e.g., electron-withdrawing groups) to balance reactivity .
- Thermal Stability vs. Reactivity : MDFA’s high boiling point (117–118°C) supports high-temperature applications (e.g., battery electrolytes) but complicates low-temperature syntheses. Hybrid systems with TFDA or BrCF₂CO₂Li address this .
Key Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 117–118°C | |
| Density | 1.509 g/mL | |
| Flash Point | 47°C | |
| Molecular Weight | 192.11 g/mol | |
| Hazard Class | Corrosive (UN2920, PG II) |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
